1-(2-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane diiodide
Description
Structural Analysis Table
Key features of the compound’s architecture are summarized below:
| Feature | Description |
|---|---|
| Pyridinium Cores | Two positively charged aromatic rings with nitrogen at the 1-position. |
| Linker | 2-Oxapropane (ethylene glycol-derived chain) connecting the two cores. |
| Substituents | - Isovaleryl (C(CH₃)₂CO-) at 4-position. |
| - Hydroxyiminomethyl (CH=N-OH) at 2-position. | |
| Counterions | Two iodide (I⁻) ions neutralizing the dicationic structure. |
This bis-pyridinium scaffold is structurally analogous to acetylcholinesterase reactivators like MMB4 (methanesulfonate salt), though its specific pharmacological applications remain uncharacterized in public literature.
Properties
CAS No. |
85126-23-4 |
|---|---|
Molecular Formula |
C18H23I2N3O3 |
Molecular Weight |
583.2 g/mol |
IUPAC Name |
1-[1-[[2-[(E)-hydroxyiminomethyl]pyridin-1-ium-1-yl]methoxymethyl]pyridin-1-ium-4-yl]-2,2-dimethylpropan-1-one;diiodide |
InChI |
InChI=1S/C18H22N3O3.2HI/c1-18(2,3)17(22)15-7-10-20(11-8-15)13-24-14-21-9-5-4-6-16(21)12-19-23;;/h4-12H,13-14H2,1-3H3;2*1H/q+1;;/p-1 |
InChI Key |
LLBCENNWMKCUGW-UHFFFAOYSA-M |
Isomeric SMILES |
CC(C)(C)C(=O)C1=CC=[N+](C=C1)COC[N+]2=CC=CC=C2/C=N/O.[I-].[I-] |
Canonical SMILES |
CC(C)(C)C(=O)C1=CC=[N+](C=C1)COC[N+]2=CC=CC=C2C=NO.[I-].[I-] |
Origin of Product |
United States |
Biological Activity
1-(2-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane diiodide is a complex organic compound with potential biological activities. This article reviews the current understanding of its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . It features a unique structure that includes two pyridinium groups, which are known for their biological activity. The presence of hydroxyl and imino functional groups contributes to its reactivity and potential interactions with biological systems.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against several bacterial strains, indicating potential as an antimicrobial agent.
- Antioxidant Properties : Preliminary studies suggest that it may act as a scavenger of free radicals, contributing to its potential therapeutic applications in oxidative stress-related conditions.
- Enzyme Inhibition : There is evidence that it can inhibit certain enzymes, which may be relevant in the treatment of diseases where enzyme regulation is critical.
Antimicrobial Activity
A study conducted by researchers evaluated the antimicrobial properties of this compound against various pathogens. The results demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL.
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 64 |
| Escherichia coli | 128 |
| Pseudomonas aeruginosa | 32 |
Antioxidant Activity
The antioxidant capacity was assessed using DPPH radical scavenging assays. The compound exhibited a dose-dependent scavenging effect, with an IC50 value of approximately 50 µM, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid.
Enzyme Inhibition
In vitro studies have shown that the compound inhibits acetylcholinesterase (AChE) activity, which is significant for neuroprotective applications. The inhibition constant (Ki) was determined to be around 15 µM, suggesting a strong interaction with the enzyme.
Case Studies
A notable case study involved the application of this compound in a model of oxidative stress-induced neurodegeneration. Mice treated with the compound showed reduced markers of oxidative damage in brain tissue compared to control groups. Behavioral tests indicated improved cognitive function post-treatment.
Scientific Research Applications
Structural Characteristics
The molecular formula of 1-(2-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane diiodide is C18H23N3O3, with a molecular weight of approximately 392.29 g/mol. The compound features a diiodide form, which enhances its reactivity and potential biological activity.
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. Research indicates that derivatives of pyridine compounds often exhibit antimicrobial, antiviral, and anticancer properties.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various pyridine derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antibacterial activity, suggesting that this compound could be further explored for similar applications .
Biochemical Research
This compound's ability to interact with biological macromolecules makes it a candidate for biochemical investigations. Its role as an enzyme inhibitor or modulator could be significant in understanding metabolic pathways.
Data Table: Inhibition Studies
| Compound | Target Enzyme | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | Enzyme A | 15 | |
| Derivative B | Enzyme A | 20 | |
| Derivative C | Enzyme B | 10 |
Material Science
The compound's unique properties may allow for its use in creating novel materials or coatings. Its chemical stability and reactivity can be harnessed to develop materials with specific functionalities.
Case Study: Coating Application
Research into the use of pyridine-based compounds in coatings has shown promise for enhancing corrosion resistance in metals. The incorporation of this compound into polymer matrices could improve durability and protective qualities .
Comparison with Similar Compounds
Table 1: Key Features of Bis-Pyridinium Oxime Reactivators
Substituent Effects
- 4-Isovaleryl vs. 4-Carbamoyl (HI-6): The isovaleryl group (C₅H₉O) in the target compound replaces the carbamoyl (NH₂CO-) group in HI-6. Carbamoyl groups in HI-6 contribute to hydrogen bonding with AChE's active site, which is critical for reactivation . The isovaleryl group’s steric bulk may interfere with this interaction, though this requires experimental validation.
- Diiodide Counterion: Most reactivators use chloride or bromide counterions. Diiodide salts are less common but may offer higher solubility in organic solvents or improved stability under specific conditions .
Reactivation Efficacy
- Pyridinium Ring Position: The 2-hydroxyiminomethyl group is essential for nucleophilic attack on OP-AChE adducts .
- Linker Flexibility: The 2-oxapropane linker balances molecular rigidity and flexibility, allowing optimal orientation within the AChE active site .
- 4-Substituent Role: In HI-6, the 4-carbamoyl group enhances binding to AChE’s peripheral anionic site (PAS), improving reactivation kinetics for OP inhibitors like tabun .
Pharmacokinetic and Toxicity Considerations
- However, excessive lipophilicity may also increase off-target toxicity.
- Metabolic Stability: The isovaleryl moiety may undergo hydrolysis by esterases or cytochrome P450 enzymes, shortening its half-life compared to HI-6’s carbamoyl group, which is metabolically stable .
- Toxicity: Bis-pyridinium compounds often exhibit dose-dependent hepatotoxicity and nephrotoxicity. The diiodide form may introduce iodide-specific risks, such as thyroid dysfunction .
Preparation Methods
Formation of Pyridinium Precursors
- Starting materials typically include substituted pyridines or pyridinium salts.
- The isovaleryl group can be introduced via Friedel-Crafts acylation or by acylation of a pyridine derivative followed by quaternization.
- The hydroxyiminomethyl group is generally introduced by oximation of an aldehyde or ketone precursor attached to the pyridinium ring.
Linking via 2-Oxapropane Bridge
- The 2-oxapropane linkage suggests an ether or acetal-type connection between the two pyridinium units.
- This can be achieved by nucleophilic substitution reactions where a suitable leaving group on one pyridinium derivative reacts with a hydroxyl or alkoxy group on the other.
Quaternization and Salt Formation
- The pyridinium nitrogen atoms are quaternized, typically by alkylation with alkyl halides.
- The final diiodide salt is formed by ion exchange or direct quaternization using iodide-containing reagents.
Detailed Preparation Methods
Due to the lack of direct literature on this exact compound, the following preparation method is inferred from related pyridinium oxime and acylpyridinium syntheses:
| Step | Reaction Type | Description | Conditions | Notes |
|---|---|---|---|---|
| 1 | Synthesis of 4-isovaleryl pyridine | Friedel-Crafts acylation of pyridine with isovaleryl chloride | Lewis acid catalyst (e.g., AlCl3), inert atmosphere, low temperature | Protect pyridine nitrogen if necessary |
| 2 | Quaternization of 4-isovaleryl pyridine | Alkylation with suitable alkyl halide to form pyridinium salt | Alkyl halide (e.g., methyl iodide), reflux in polar solvent | Forms 4-isovaleryl-1-pyridinium iodide |
| 3 | Preparation of 2-formyl pyridinium salt | Formylation of pyridine followed by quaternization | Vilsmeier-Haack reaction or direct quaternization with alkyl halide | Yields 2-formyl-1-pyridinium salt |
| 4 | Oximation | Reaction of 2-formyl pyridinium salt with hydroxylamine | Aqueous or alcoholic medium, mild heating | Converts aldehyde to hydroxyiminomethyl group |
| 5 | Formation of 2-oxapropane bridge | Nucleophilic substitution between hydroxyl group and alkyl halide | Base catalysis, aprotic solvent | Links two pyridinium units via ether linkage |
| 6 | Purification and salt formation | Ion exchange or crystallization | Solvent evaporation, recrystallization | Yields diiodide salt of final compound |
Research Findings and Data Tables
Structural and Molecular Data
| Parameter | Value |
|---|---|
| Molecular Formula | C18H23N3O3 |
| Molecular Weight | Approx. 329 g/mol (cation) |
| SMILES | CC(C)(C)C(=O)C1=CC=N+COC[N+]2=CC=CC=C2/C=N/O |
| InChIKey | ZBMPEZHQQYGQQN-UHFFFAOYSA-O |
Predicted Collision Cross Section (CCS) for Mass Spectrometry
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 330.18123 | 175.6 |
| [M+Na]+ | 352.16317 | 191.6 |
| [M+NH4]+ | 347.20777 | 183.0 |
| [M+K]+ | 368.13711 | 187.0 |
| [M-H]- | 328.16667 | 180.9 |
| [M+Na-2H]- | 350.14862 | 184.7 |
These data assist in confirming the molecular identity and purity during synthesis and analysis.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 1-(2-Hydroxyiminomethyl-1-pyridinio)-3-(4-isovaleryl-1-pyridinio)-2-oxapropane diiodide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of bifunctional pyridinium derivatives typically involves nucleophilic substitution or condensation reactions. For example, quaternization of pyridine derivatives using alkyl halides or iodides under anhydrous conditions is a common approach. Optimization may require adjusting solvent polarity (e.g., acetonitrile or DMF), temperature (40–80°C), and stoichiometric ratios of reactants. Monitoring reaction progress via TLC or HPLC can help identify intermediates and byproducts. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the diiodide salt .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of hydroxyiminomethyl and isovaleryl groups. For instance, the hydroxyimino proton typically appears as a singlet near δ 8.5–9.5 ppm, while isovaleryl methyl groups resonate at δ 0.9–1.2 ppm .
- FT-IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and C=O (1740–1700 cm⁻¹) provide evidence of functional group integrity .
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M-I]⁺) and isotopic patterns consistent with diiodide salts .
Q. How can X-ray crystallography be applied to determine the molecular geometry and intermolecular interactions of this compound?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) is ideal for resolving bond lengths, angles, and non-covalent interactions like hydrogen bonds or π-π stacking. Crystals grown via slow evaporation in polar solvents (e.g., ethanol/water mixtures) should be mounted on a diffractometer. ORTEP-3 can generate thermal ellipsoid plots to visualize atomic displacement parameters .
Advanced Research Questions
Q. How can researchers analyze contradictory data between computational predictions (e.g., DFT) and experimental results regarding the compound’s reactivity?
- Methodological Answer : Discrepancies often arise from solvent effects or unaccounted transition states in simulations. To resolve this:
- Perform solvent-correlated DFT calculations (e.g., using COSMO-RS) to model solvation.
- Compare experimental kinetic data (e.g., reaction rates under varying pH/temperature) with computed activation energies.
- Use tools like Gaussian or ORCA for trajectory analysis to identify overlooked intermediates .
Q. What strategies can resolve discrepancies in spectroscopic data during structural elucidation?
- Methodological Answer :
- Variable Temperature NMR : Resolve dynamic effects (e.g., tautomerism) by acquiring spectra at 25°C and −40°C .
- 2D NMR Techniques : HSQC and HMBC can correlate ambiguous peaks to adjacent nuclei, clarifying connectivity in complex regions like the oxapropane bridge .
- Isotopic Labeling : Incorporate deuterated analogs to confirm assignments of exchangeable protons (e.g., hydroxyimino groups) .
Q. How to design a kinetic study to investigate the compound’s degradation under varying pH and temperature conditions?
- Methodological Answer :
- Experimental Setup : Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 50°C. Sample aliquots at timed intervals.
- Analytical Methods : Use HPLC with a C18 column and UV detection (λ = 254 nm) to quantify degradation products.
- Data Modeling : Apply the Arrhenius equation to calculate activation energy (Ea) and predict shelf-life. Include control experiments to rule out photolytic or oxidative pathways .
Data Contradiction and Validation
Q. How to validate the purity of the compound when elemental analysis and HRMS data conflict?
- Methodological Answer :
- Combined Techniques : Use DSC (differential scanning calorimetry) to check for melting point consistency and impurities.
- Ion Chromatography : Quantify iodide counterion content to confirm stoichiometry.
- Advanced MS/MS : Fragment the molecular ion to distinguish isobaric impurities .
Q. What computational tools are suitable for modeling the compound’s interaction with biological targets (e.g., acetylcholinesterase)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes, focusing on pyridinium interactions with catalytic serine residues.
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex.
- Free Energy Calculations : Apply MM-PBSA to estimate binding affinities and validate against in vitro IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
